molecular formula C22H20N4O3S B11202979 ethyl 4-({[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl}amino)benzoate

ethyl 4-({[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11202979
M. Wt: 420.5 g/mol
InChI Key: VHSCRMQHICXCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core, which is a bicyclic system consisting of fused pyrimidine and indole rings, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multicomponent reactions. One common approach is the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a neutral catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of organic catalysts with high stability and low toxicity is notable for these reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry protocols, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s pyrimidoindole core allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its specific functional groups and the presence of the indole moiety, which distinguishes it from other pyrimido derivatives. This unique structure contributes to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-[[2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H20N4O3S/c1-3-29-22(28)14-5-7-15(8-6-14)25-18(27)11-30-21-20-19(23-12-24-21)16-10-13(2)4-9-17(16)26-20/h4-10,12,26H,3,11H2,1-2H3,(H,25,27)

InChI Key

VHSCRMQHICXCQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.